2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide
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Overview
Description
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring and a sulfamoylphenyl group, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The process may involve the formation of intermediate compounds, which are then further reacted to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anti-cancer properties, particularly in the treatment of pancreatic ductal adenocarcinoma (PDAC).
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets, such as CDKs. By inhibiting these kinases, the compound can block cell cycle progression, leading to the suppression of cancer cell proliferation. The molecular pathways involved include the downregulation of proteins like Mcl-1 and c-Myc, which are crucial for cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
- 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
- 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide
Uniqueness
What sets 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide apart from similar compounds is its specific structural configuration, which enhances its binding affinity to CDKs. This unique structure contributes to its potent inhibitory activity and makes it a promising candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C13H16N6O3S2 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(4-sulfamoylphenyl)propanamide |
InChI |
InChI=1S/C13H16N6O3S2/c1-7(23-13-18-10(14)6-11(15)19-13)12(20)17-8-2-4-9(5-3-8)24(16,21)22/h2-7H,1H3,(H,17,20)(H2,16,21,22)(H4,14,15,18,19) |
InChI Key |
UXRSYQUUOQUDGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NC(=CC(=N2)N)N |
Origin of Product |
United States |
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